Bithionolate sodium

Übersicht

Beschreibung

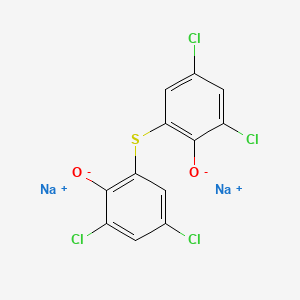

Bithionolate sodium is a chemical compound known for its antimicrobial properties. It is the disodium salt of 2,2’-thiobis(4,6-dichlorophenol). Historically, it was used in various topical drug products but was withdrawn due to its potential to cause serious skin disorders as a potent photosensitizer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bithionolate sodium can be synthesized through the reaction of 2,2’-thiobis(4,6-dichlorophenol) with sodium hydroxide. The reaction typically involves dissolving 2,2’-thiobis(4,6-dichlorophenol) in a suitable solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and crystallization processes to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Natrium-Bithionolat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, da Chloratome an den aromatischen Ringen vorhanden sind.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Substitution: Nukleophile wie Amine oder Thiole können unter milden Bedingungen mit Natrium-Bithionolat reagieren.

Hauptprodukte

Oxidation: Die Hauptprodukte sind Sulfoxide und Sulfone.

Substitution: Die Produkte hängen von dem verwendeten Nukleophil ab und führen zu verschiedenen substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Natrium-Bithionolat wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen erforscht:

Chemie: Es wird als Reagenz in der organischen Synthese und als antimikrobielles Mittel in verschiedenen Formulierungen verwendet.

Biologie: Es wurde auf seine Auswirkungen auf das mikrobielle Wachstum und seinen potenziellen Einsatz zur Kontrolle bakterieller und Pilzinfektionen untersucht.

Medizin: Historisch gesehen wurde es in topischen Formulierungen wegen seiner antimikrobiellen Eigenschaften eingesetzt.

Industrie: Es wird in der Formulierung antimikrobieller Beschichtungen und Konservierungsmittel verwendet

Wirkmechanismus

Natrium-Bithionolat übt seine antimikrobiellen Wirkungen aus, indem es die Zellmembranen von Mikroorganismen stört. Es interagiert mit der Lipiddoppelschicht, was zu einer erhöhten Permeabilität und einem Austritt von Zellinhalten führt, was letztendlich zum Zelltod führt. Die molekularen Ziele umfassen Membranlipide und Proteine, die an der Aufrechterhaltung der Zellintegrität beteiligt sind .

Wirkmechanismus

Bithionolate sodium exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. The molecular targets include membrane lipids and proteins involved in maintaining cell integrity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,2'-Thiobis(4,6-dichlorphenol): Die Stammverbindung von Natrium-Bithionolat.

Chlorhexidin: Ein weiteres antimikrobielles Mittel, das in verschiedenen Formulierungen verwendet wird.

Triclosan: Ein weit verbreitetes antimikrobielles Mittel in Körperpflegeprodukten.

Einzigartigkeit

Natrium-Bithionolat ist einzigartig aufgrund seiner dualen phenolischen Struktur, die seine antimikrobielle Aktivität verstärkt. Im Gegensatz zu Chlorhexidin und Triclosan hat Natrium-Bithionolat ein breiteres Wirkungsspektrum gegen verschiedene Mikroorganismen und ist in niedrigeren Konzentrationen wirksam .

Eigenschaften

IUPAC Name |

disodium;2,4-dichloro-6-(3,5-dichloro-2-oxidophenyl)sulfanylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O2S.2Na/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;;/h1-4,17-18H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYZFZRGBBCWBI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)[O-])[O-])Cl)Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4Na2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021270 | |

| Record name | Sodium bithionolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6385-58-6 | |

| Record name | Bithionolate Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium bithionolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Thiobis(4,6-dichlorophenol) Disodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BITHIONOLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66V0139H9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

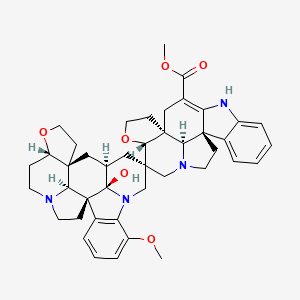

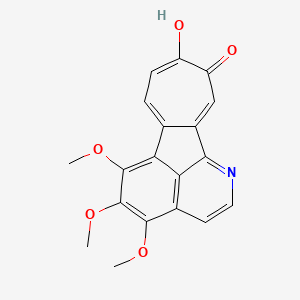

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B1215112.png)

![2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-](/img/structure/B1215113.png)

![1-Phenyl-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea](/img/structure/B1215120.png)